Coumarin, 4-anilino-3-nitro-

Description

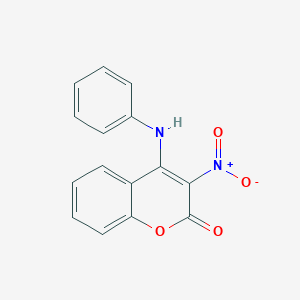

4-Anilino-3-nitro-coumarin is a synthetic coumarin derivative characterized by an anilino group (-NH-C₆H₅) at the 4-position and a nitro (-NO₂) group at the 3-position of the coumarin scaffold. The coumarin core (benzopyrone) is a privileged structure in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The introduction of electron-withdrawing nitro groups and aromatic anilino substituents enhances electrophilicity and modulates interactions with biological targets, making this compound a focus of structure-activity relationship (SAR) studies .

Properties

CAS No. |

50527-30-5 |

|---|---|

Molecular Formula |

C15H10N2O4 |

Molecular Weight |

282.25 g/mol |

IUPAC Name |

4-anilino-3-nitrochromen-2-one |

InChI |

InChI=1S/C15H10N2O4/c18-15-14(17(19)20)13(16-10-6-2-1-3-7-10)11-8-4-5-9-12(11)21-15/h1-9,16H |

InChI Key |

PUDUMDVYKGGXBP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |

Other CAS No. |

50527-30-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 4-Anilino-3-Nitro-Coumarin and Analogs

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (Nitro): The 3-nitro group increases the coumarin ring's electrophilicity, enhancing interactions with nucleophilic residues in enzymes (e.g., carbonic anhydrases) .

- Anilino vs. Heteroarylamino: 4-Anilino derivatives generally exhibit higher antimicrobial activity compared to heteroarylamino analogs (e.g., thiazol-2-amine derivatives 5a–h), where bulky or polar heterocycles reduce membrane permeability . For example, 4-anilino-3-nitro-coumarin showed broader-spectrum inhibition than 4-(4-methylthiazol-2-amino)-3-nitrocoumarin, which was inactive against tested fungal strains .

- Halogenation: Halogenated anilino groups (e.g., 3,4,5-trichloroanilino in ) improve lipophilicity and target binding via hydrophobic interactions, leading to potent anticancer activity . In contrast, non-halogenated analogs like 4-anilino-3-nitro-coumarin may require additional functionalization for comparable efficacy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-anilino-3-nitro-coumarin, and what key reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of aniline derivatives and 4-hydroxycoumarin precursors. For example, Yadav et al. (2022) synthesized 4-anilinocoumarins via sequential N-alkylation and hydrazide formation, achieving yields of 53–72% under controlled conditions (e.g., KOH/K₂CO₃ catalysis, hydrazine hydrate condensation). Key factors include solvent polarity (DMSO or ethanol), temperature (60–80°C), and stoichiometric ratios of reactants .

Q. Which spectroscopic techniques are critical for characterizing 4-anilino-3-nitro-coumarin, and what structural features do they confirm?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Electron Spray Ionization Mass Spectrometry (ESI-MS) are essential. For instance, ¹H NMR in DMSO-d₆ confirms the presence of aromatic protons (δ 6.8–8.2 ppm) and nitro/anilino substituents, while ESI-MS verifies molecular ions (e.g., [M+H]⁺ at m/z 375) . X-ray crystallography can resolve crystal packing and hydrogen-bonding patterns, as demonstrated in structural studies of related coumarin derivatives .

Advanced Research Questions

Q. How can researchers optimize solvent systems and catalysts to improve regioselectivity in coumarin derivatization?

- Methodological Answer : Systematic screening of polar aprotic solvents (e.g., DMF, DMSO) and Lewis acid catalysts (e.g., ZnCl₂) can enhance regioselectivity. For example, pH modulation (5.5 vs. 7.5) significantly alters coumarin secretion profiles in plant models, suggesting solvent pH impacts reaction pathways . Advanced kinetic studies (e.g., Arrhenius plots) and computational modeling (DFT) can identify transition states to guide optimization .

Q. What strategies address contradictions in reported biological activities of 4-anilino-3-nitro-coumarin derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentrations). To resolve discrepancies:

- Conduct dose-response curves across multiple models (e.g., cancer vs. normal cells).

- Perform structural analog comparisons to isolate nitro/anilino group effects .

- Validate findings using orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

Experimental Design & Data Analysis

Q. How to design a study evaluating the structure-activity relationship (SAR) of 4-anilino-3-nitro-coumarin analogs?

- Methodological Answer :

- Objective : Correlate substituent effects (e.g., nitro position, anilino groups) with bioactivity.

- Steps :

Synthesize analogs with systematic substitutions (e.g., -Cl, -OCH₃) using routes from .

Characterize purity via HPLC and spectroscopic methods .

Test in vitro bioactivity (e.g., anti-inflammatory via COX-2 inhibition; anticancer via MTT assay) .

Apply multivariate analysis (e.g., PCA) to identify key structural contributors .

Q. What computational methods validate experimental data on the electronic properties of nitro-substituted coumarins?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict reactivity and UV-Vis absorption.

- Molecular Docking : Simulate ligand-protein interactions (e.g., with tyrosine kinases) to rationalize anti-tumor activity .

- Comparative Analysis : Overlay computed and experimental NMR shifts to validate tautomeric forms .

Data Contradiction & Replication

Q. How should researchers approach replication challenges in synthesizing 4-anilino-3-nitro-coumarin derivatives?

- Methodological Answer :

- Documentation : Record exact reaction conditions (e.g., humidity, solvent batch).

- Control Experiments : Repeat reactions with/without inert atmospheres to assess oxygen sensitivity.

- Collaborative Validation : Share samples with independent labs for cross-verification of spectral data .

Q. What methodologies resolve discrepancies in pharmacokinetic data for nitro-coumarins?

- Methodological Answer :

- In Silico ADMET Prediction : Use tools like SwissADME to compare solubility/logP values with experimental results.

- Metabolite Profiling : Employ LC-MS/MS to identify degradation products affecting bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.